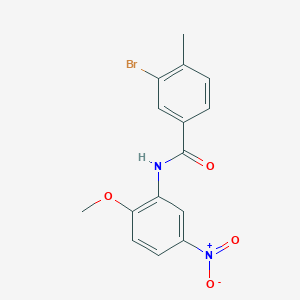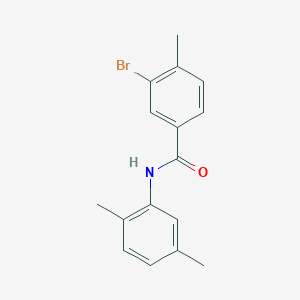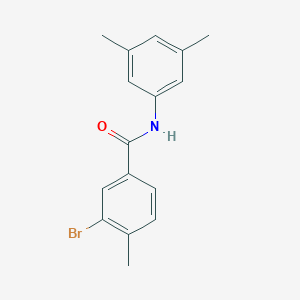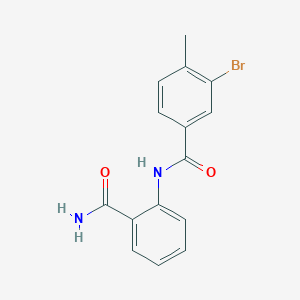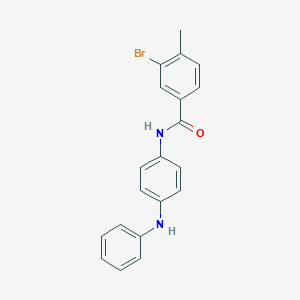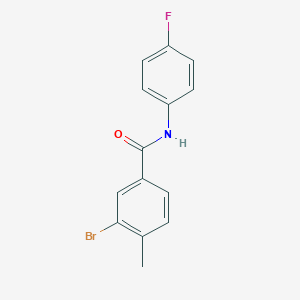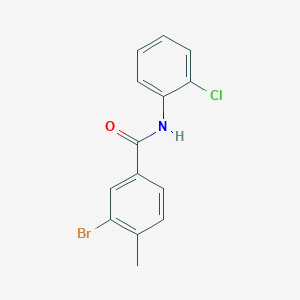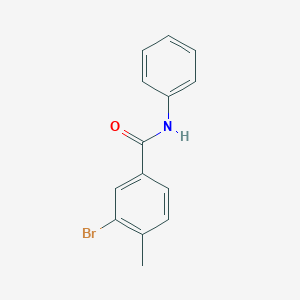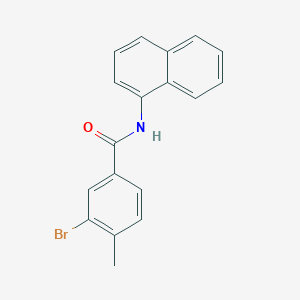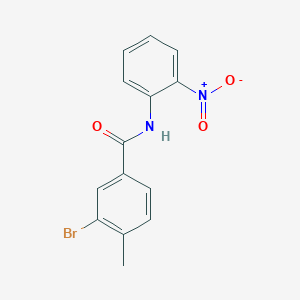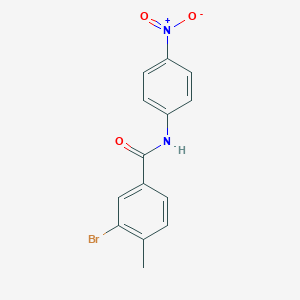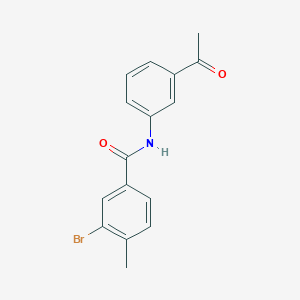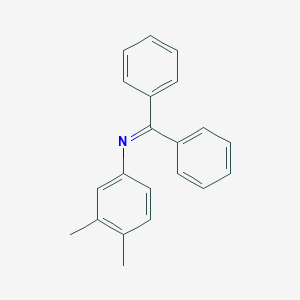
N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine: is an organic compound that belongs to the class of imines It is characterized by the presence of a diphenylmethylidene group attached to a 3,4-dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine typically involves the condensation reaction between benzophenone and 3,4-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of probes and sensors for detecting specific biomolecules.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s imine group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
- N-(diphenylmethylidene)-aniline
- N-(diphenylmethylidene)-2,4-dimethylaniline
- N-(diphenylmethylidene)-3,5-dimethylaniline
Comparison: N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine is unique due to the presence of methyl groups at the 3 and 4 positions of the aniline ring. This structural feature can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different electronic and steric properties, leading to variations in its chemical behavior and applications.
Properties
Molecular Formula |
C21H19N |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C21H19N/c1-16-13-14-20(15-17(16)2)22-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 |
InChI Key |
RDNIIPSNZFKQMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



